(2R,3R)-3-HYDROXY-D-ISOVALINE

Foldamer Chemistry Peptidomimetics Stereochemistry

Securing (2R,3R)-3-HYDROXY-D-ISOVALINE with verified (2R,3R) stereochemistry is a bottleneck in peptidomimetic design; generic sourcing risks diastereomeric contamination that invalidates conformational studies. This compound solves that by providing a Cα-tetrasubstituted, β-hydroxy isovaline scaffold that quantitatively enforces a left-handed 3₁₀-helical screw sense. - Delivers ≥98% purity, ensuring reliable stereochemical outcomes in foldamer and SAR studies. - Enables rigidification of bioactive peptide regions, directly correlating conformational constraint with enhanced metabolic stability. - Available from stock with batch-specific certificates of analysis, supporting GLP-compliant procurement workflows.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 152786-28-2
Cat. No. B115035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-3-HYDROXY-D-ISOVALINE
CAS152786-28-2
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC(C(C)(C(=O)[O-])[NH3+])O
InChIInChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5-/m1/s1
InChIKeyNWZTXAMTDLRLFP-NQXXGFSBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3R)-3-HYDROXY-D-ISOVALINE: Compound Profile


(2R,3R)-3-HYDROXY-D-ISOVALINE (CAS 152786-28-2) is a rare, non-proteinogenic α-amino acid characterized by a Cα-tetrasubstituted chiral center and a β-hydroxy group [1]. With the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol, it is structurally defined by its (2R,3R) stereochemistry, which distinguishes it from its diastereomers and other branched-chain amino acid analogs . The compound is also referred to as (2R,3R)-2-amino-3-hydroxy-2-methylbutanoic acid, and is a derivative of the isovaline scaffold, found in certain marine sponges and bacteria . Its unique stereochemical and steric properties make it a valuable chiral building block for advanced peptide synthesis and stereochemical investigations . While the compound is commercially available, its utility in research is defined by its specific conformational and stereochemical influence on peptide structure.

Stereochemical control Enantiopure (2R,3R) configuration for chiral peptide engineering
Conformational design Supports left-handed 3₁₀-helical foldamer synthesis
Synthetic compatibility Compatible with standard Fmoc/t-Bu solid-phase peptide synthesis

(2R,3R)-3-HYDROXY-D-ISOVALINE: Substitution Risks


Generic substitution fails for (2R,3R)-3-HYDROXY-D-ISOVALINE because its (2R,3R) stereochemistry and Cα-tetrasubstituted structure are not interchangeable with those of other amino acids. Replacing it with a different stereoisomer, such as the (2R,3S) diastereomer, or a Cα-monosubstituted analog like L-threonine, will fundamentally alter the compound's conformational preferences and, consequently, the structure and function of any peptide into which it is incorporated [1]. As demonstrated with the isovaline scaffold, the chirality at the α-carbon dictates the screw sense of the resulting helical structures, and the additional β-hydroxy group further constrains the side-chain conformation [2]. Therefore, any substitution without rigorous comparative analysis risks nullifying the intended scientific outcome, particularly in applications requiring precise control over secondary structure, such as in peptidomimetic design or foldamer chemistry [3]. The quantitative evidence below establishes the specific, measurable differentiations that inform a scientifically sound procurement decision.

Stereoisomer mismatch
Replacing (2R,3R) with (2R,3S) diastereomer may invert helix screw sense and alter conformational preference.
Cα-monosubstituted analog substitution
L-Threonine lacks Cα-tetrasubstitution; peptide fold and rigidity may not transfer.
Racemic or scalemic mixture
Inconsistent enantiomeric purity may lead to mixed helical populations and data variability.

(2R,3R)-3-HYDROXY-D-ISOVALINE: Evidence-Based Differentiation


Helical Screw-Sense Induction: (R)- vs. (S)-Isovaline

The (2R,3R) configuration is a derivative of the (R)-isovaline scaffold, which demonstrates a quantifiably different helix screw sense induction compared to its (S)-enantiomer. X-ray diffraction studies on homo-oligopeptides have confirmed that peptides rich in (R)-isovaline adopt a left-handed 3₁₀-helix, whereas peptides with the (S)-enantiomer adopt a right-handed helical structure [1]. This stereochemical control over macromolecular architecture is a critical differentiator when designing peptides with predetermined three-dimensional structures.

Helix screw-sense induction
Reported
Target (R)-isovaline: left-handed 3₁₀-helix
Comparator (S)-isovaline: right-handed 3₁₀-helix
Enables chirality-controlled helix engineering
X-ray, FTIR/NMR data; stereochemical control context
Foldamer Chemistry Peptidomimetics Stereochemistry Peptide Conformation

Conformational Stability in Pentapeptides: (R)- vs. (S)-Isovaline

The impact of the Cα-chirality on the stability of a 3₁₀-helix is quantitatively distinct. In the crystal state, a pentapeptide with the sequence t-Boc-[Ala-(R)-Iva]₂-Ala-OH forms a fully developed 3₁₀-helix, whereas its diastereomer with the (S)-Iva residue is partially unfolded near the C-terminus [1]. This demonstrates that the (R)-configuration, which is shared by the (2R) center of (2R,3R)-3-HYDROXY-D-ISOVALINE, provides a more robust conformational constraint in this specific sequence context.

Pentapeptide helix stability
Head-to-head
Target (R)-Iva pentapeptide: fully developed 3₁₀-helix
Comparator (S)-Iva pentapeptide: partially unfolded near C-terminus
(R)-configuration provides more robust helical constraint
Sequence-context dependent; crystal-state analysis
Peptide Design X-ray Crystallography Structural Biology Conformational Restriction

Cα-Tetrasubstitution: Isovaline vs. α-Aminobutyric Acid

The Cα-tetrasubstituted nature of the isovaline scaffold is a key driver of its unique conformational properties. Comparative studies have shown that isovaline-rich peptides preferentially adopt folded structures (β-bends and 3₁₀-helices) much more extensively than its unmethylated parent compound, α-aminobutyric acid [1]. This quantifiable difference in conformational bias is a direct result of the steric hindrance introduced by the second alkyl substituent at the Cα position.

Cα-tetrasubstitution effect
Head-to-head
Target Isovaline: extensive folded structures (β-bends, 3₁₀-helices)
Comparator α-aminobutyric acid: lower propensity for folded structures
Tetrasubstitution enhances conformational rigidity
Steric hindrance drives folding bias; validate in target sequence
Conformational Analysis Peptide Chemistry Cα,α-Disubstituted Glycines Foldamers

D-Isovaline in Peptide Antibiotic Biosynthesis

The D-isovaline scaffold is not merely a conformational tool; it is a critical component of certain bioactive natural products. In the biosynthesis of the peptaibol antibiotic Zervamicin, the presence of D-isovaline at position 4 distinguishes the Zervamicin-IIB variant from its Aib (α-aminoisobutyric acid)-containing counterpart, Zervamicin-IIA [1]. This specific substitution directly influences the molecule's biological function and spectrum of activity.

Bioactive peptide residue
Head-to-head
Target Zervamicin-IIB: D-Iva at position 4
Comparator Zervamicin-IIA: Aib at homologous position
D-isovaline influences peptide antibiotic profile
Natural product biosynthesis context; fermentation conditions
Antibiotic Development Natural Product Synthesis Peptide Engineering Microbial Metabolism

(2R,3R)-3-HYDROXY-D-ISOVALINE: Application Scenarios


Design of Left-Handed 3₁₀-Helical Peptidomimetics

This compound is uniquely suited as a chiral building block for the design and synthesis of left-handed 3₁₀-helical peptidomimetics and foldamers. The evidence from (R)-isovaline homopeptides confirms its ability to robustly induce a left-handed helical screw sense [1], a property that is quantitatively and qualitatively different from its (S)-enantiomer, which yields right-handed helices [1]. Procurement for this application is justified when the research objective requires precise control over the secondary structure, particularly for creating novel scaffolds with predetermined three-dimensional architectures [2].

Stereochemical Probes in Peptide SAR Studies

Its well-defined conformational bias makes (2R,3R)-3-HYDROXY-D-ISOVALINE a valuable stereochemical probe for SAR studies. The compound's ability to stabilize a 3₁₀-helix [1] and its direct, measurable impact on helix stability compared to its diastereomer [2] provide a reliable experimental system. By substituting a native residue with this building block, researchers can systematically perturb the conformation of a bioactive peptide and correlate those changes with biological activity. This approach is supported by the known role of D-isovaline in naturally occurring, conformationally defined peptide antibiotics [3].

Conformationally Constrained Bioactive Peptide Analogs

This compound is a preferred building block for synthesizing conformationally constrained analogs of flexible bioactive peptides. Comparative studies have established that Cα,α-disubstituted glycines like the isovaline scaffold impose a higher degree of conformational restriction than their Cα-monosubstituted counterparts [1]. This increased rigidity is often correlated with enhanced metabolic stability and improved target binding affinity. The use of (2R,3R)-3-HYDROXY-D-ISOVALINE is therefore indicated when the scientific goal is to rigidify a specific region of a peptide to probe its bioactive conformation or to create a more drug-like peptidomimetic [2].

Application
Selection Property
Validation Focus
Left-Handed 3₁₀-Helix Design
(2R,3R) chirality for left-handed helix induction
Helical screw-sense confirmation (CD, X-ray)
Stereochemical SAR Probing
Conformational bias for perturbation studies
Correlate conformational change with bioactivity
Constrained Peptide Engineering
Cα-tetrasubstitution for increased rigidity
Assess metabolic stability and target binding in modified peptides

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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